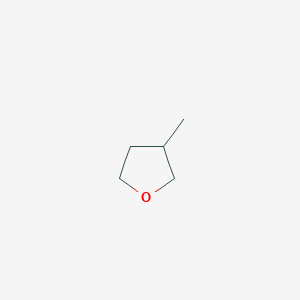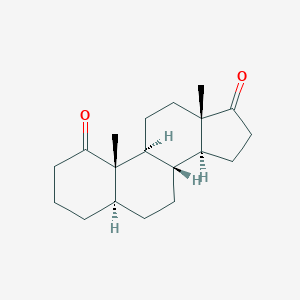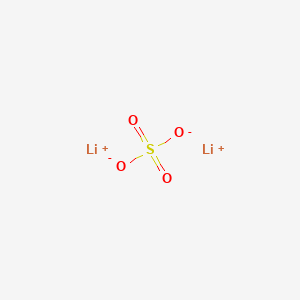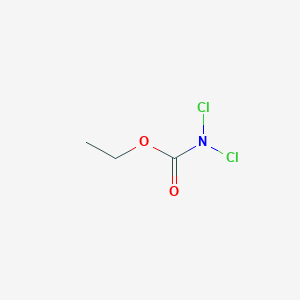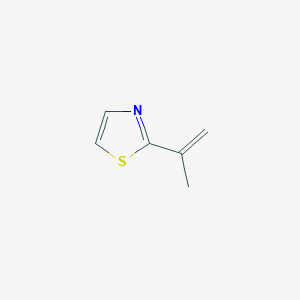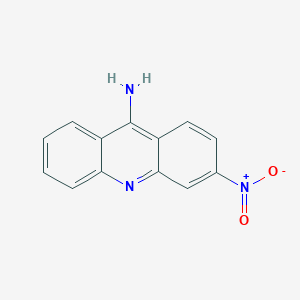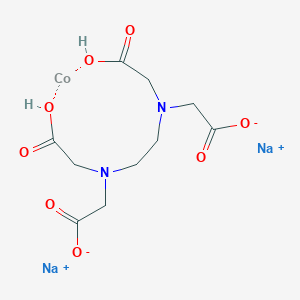![molecular formula C12H12O6P2 B083617 [4-(4-Fosfonofenil)fenil]ácido fosfónico CAS No. 13817-79-3](/img/structure/B83617.png)
[4-(4-Fosfonofenil)fenil]ácido fosfónico
Descripción general
Descripción
[4-(4-Phosphonophenyl)phenyl]phosphonic acid, also known as 4,4’-diphosphono-1,1’-biphenyl, is a chemical compound with the molecular formula C12H12O6P2 and a molecular weight of 314.17 g/mol . This compound is characterized by the presence of two phosphonic acid groups attached to a biphenyl structure, making it a unique and versatile molecule in various scientific applications.
Aplicaciones Científicas De Investigación
[4-(4-Phosphonophenyl)phenyl]phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
This compound is a type of organic phosphonic acid and these compounds are generally known for their ability to bind to metal ions and surfaces, which can influence various biochemical processes .
Mode of Action
Phosphonic acids are known to interact with their targets through the formation of strong covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Phosphonic acids are known to be involved in a variety of biochemical processes due to their ability to bind to metal ions and surfaces .
Pharmacokinetics
It is known that the compound has a high melting point (>300 °c) and a predicted boiling point of 6345±650 °C . These properties may affect its bioavailability.
Result of Action
Phosphonic acids are known to have a wide range of applications due to their ability to bind to metal ions and surfaces .
Action Environment
The action of [4-(4-Phosphonophenyl)phenyl]phosphonic acid can be influenced by various environmental factors. For instance, the presence of metal ions in the environment can affect the compound’s ability to bind and exert its effects . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Phosphonophenyl)phenyl]phosphonic acid typically involves the reaction of biphenyl derivatives with phosphonic acid reagents. One common method includes the use of a biphenyl precursor, which undergoes a reaction with phosphonic acid under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 80-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of [4-(4-Phosphonophenyl)phenyl]phosphonic acid may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and improved scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Phosphonophenyl)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or phosphonate derivatives.
Substitution: The biphenyl structure allows for substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or organometallic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted biphenyl compounds. These products can be further utilized in different applications depending on their chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- Biphenyl-4,4’-diphosphonic acid
- 4,4’-Biphenylenebisphosphonic acid
- 1,1’-Biphenyl]-4,4’-diylbis(phosphonic acid)
Uniqueness
Compared to similar compounds, [4-(4-Phosphonophenyl)phenyl]phosphonic acid stands out due to its specific structural arrangement, which provides unique chemical reactivity and binding properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Propiedades
IUPAC Name |
[4-(4-phosphonophenyl)phenyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZMKCGMDROKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299327 | |
| Record name | biphenyl-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13817-79-3 | |
| Record name | NSC129448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | biphenyl-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
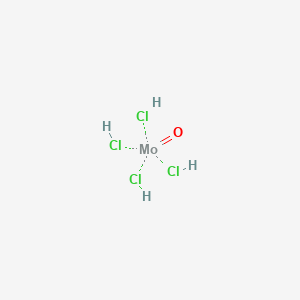
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)
